molecular formula C14H9ClFNO B070222 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile CAS No. 175204-10-1

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Cat. No. B070222
M. Wt: 261.68 g/mol
InChI Key: UCZCRTPNBWBCBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the strategic use of nitrile functions for C-C bond formation reactions, which is crucial in organic chemistry. For instance, the synthesis of acrylonitriles containing fluorine atoms has been explored to construct bioactive heterocycles, highlighting the importance of fluorine-containing medicinals across diverse therapeutic areas (S. Naveen et al., 2006). Moreover, efficient synthetic routes to fluorinated benzonitriles and related structures have been developed to access a wide range of bioactive compounds (W. Ang et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, including benzimidazole derivatives and fluoroacrylonitriles, have been characterized to understand their planarity and potential for DNA intercalation, which is vital for their bioactivity. The structural analysis often involves X-ray crystallography and density functional methods to detail the geometrical configurations essential for their biological functions (M. Hranjec et al., 2010).

Chemical Reactions and Properties

Fluorinated benzonitriles participate in various organic transformations, including cyclization and nucleophilic substitutions, to yield structurally diverse and complex molecules. The presence of fluorine and nitrile groups in these compounds enhances their reactivity and allows for the synthesis of valuable pharmacological agents (N. Sundaraganesan et al., 2008).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, including melting points, solubility in various solvents, and crystallinity, are crucial for their application in drug synthesis and material science. These properties are often determined through experimental measurements and theoretical calculations to ensure the compounds' suitability for specific applications (Yanan Qiu et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different nucleophiles, stability under various conditions, and potential for further functionalization, are essential aspects of fluorinated benzonitriles. Studies have focused on elucidating these properties to enhance their utility in organic synthesis and drug development (A. A. Filatov et al., 2012).

Scientific Research Applications

Synthesis and Properties of Fluorinated Compounds

Fluorinated compounds, such as 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, are of significant interest due to their unique properties, which include high stability, lipophilicity, and the ability to influence the biological activity of molecules. The synthesis of fluorinated analogs, including methods like the cross-coupling reactions, highlights the importance of introducing fluorine atoms into organic compounds to modulate their physical, chemical, and biological properties (Qiu et al., 2009).

Environmental and Health Impacts

The research into per- and polyfluoroalkyl substances (PFASs) and their alternatives reveals the environmental and health considerations associated with fluorinated compounds. While not directly related to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, understanding the sources, distribution, and toxicology of fluorinated alternatives provides a backdrop against which the safety and applications of new fluorinated materials are assessed (Wang et al., 2019).

Applications in Medical Imaging

The development of amyloid imaging ligands for Alzheimer's disease, employing fluorinated compounds, demonstrates the critical role of fluorine in enhancing the diagnostic capabilities of medical imaging techniques. Such applications underscore the potential for fluorinated compounds, including possibly 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, in the development of new imaging agents (Nordberg, 2007).

Therapeutic Applications

The review of benzoxaborole compounds, which include fluorinated moieties, for therapeutic uses illustrates the broad spectrum of pharmacological applications of fluorinated compounds. This includes their use as anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents, highlighting the potential therapeutic benefits of compounds like 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (Nocentini et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for “2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile” indicates that it is an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c15-11-6-4-10(5-7-11)9-18-14-3-1-2-13(16)12(14)8-17/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCRTPNBWBCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371975
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

CAS RN

175204-10-1
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-10-1
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